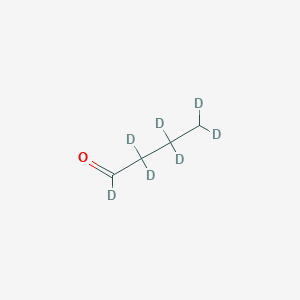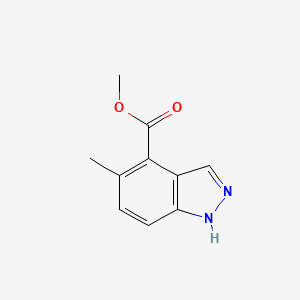![molecular formula C14H23N B1492412 (3,3-Dimethylbutan-2-yl)[(1R)-1-phenylethyl]amin CAS No. 2098164-24-8](/img/structure/B1492412.png)
(3,3-Dimethylbutan-2-yl)[(1R)-1-phenylethyl]amin
Übersicht
Beschreibung
(3,3-dimethylbutan-2-yl)[(1R)-1-phenylethyl]amine, or (3,3-DMBA) for short, is an organic compound commonly used as a research chemical in scientific studies. It is a derivative of phenethylamine, which is a naturally occurring trace amine found in the human body. (3,3-DMBA) has been studied for its possible applications in various fields, such as pharmacology, neuroscience, and biochemistry.
Wissenschaftliche Forschungsanwendungen
Synthesevorläufer
Eine mögliche Anwendung, die erwähnt wird, ist die Verwendung dieser Verbindung als Vorläufer bei der Synthese anderer komplexer Moleküle. Zum Beispiel kann es bei der Herstellung bestimmter Carbamoyl- und Phosphanyl-Derivate verwendet werden .
Biologische Bewertung
Eine andere Studie bezieht sich auf eine Verbindung mit ähnlicher Struktur, die entwickelt wurde, um die primäre zu verbessern. Obwohl es nicht direkt die genauen Anwendungen von „3,3-Dimethyl-N-(®-1-phenylethyl)butan-2-amin“ erwähnt, deutet es darauf hin, dass strukturell ähnliche Verbindungen eine biologische Bedeutung haben können.
Wirkmechanismus
((3,3-dimethylbutan-2-yl)[(1R)-1-phenylethyl]amine) is believed to act on the central nervous system by affecting the release of neurotransmitters, such as dopamine and serotonin. It is thought to increase the release of these neurotransmitters, which can lead to changes in behavior and cognition. In addition, ((3,3-dimethylbutan-2-yl)[(1R)-1-phenylethyl]amine) is believed to affect the activity of enzymes involved in metabolic pathways, as well as the activity of hormones involved in gene expression.
Biochemical and Physiological Effects
((3,3-dimethylbutan-2-yl)[(1R)-1-phenylethyl]amine) has been studied for its effects on various biochemical and physiological processes. It has been shown to increase the activity of enzymes involved in metabolic pathways, as well as the activity of hormones involved in gene expression. In addition, ((3,3-dimethylbutan-2-yl)[(1R)-1-phenylethyl]amine) has been shown to affect the release of neurotransmitters, such as dopamine and serotonin, which can lead to changes in behavior and cognition.
Vorteile Und Einschränkungen Für Laborexperimente
((3,3-dimethylbutan-2-yl)[(1R)-1-phenylethyl]amine) has several advantages for use in laboratory experiments. It is relatively easy to synthesize in a laboratory setting, and it is relatively stable and non-toxic. In addition, ((3,3-dimethylbutan-2-yl)[(1R)-1-phenylethyl]amine) is relatively inexpensive and can be easily separated from other compounds using chromatographic techniques. However, ((3,3-dimethylbutan-2-yl)[(1R)-1-phenylethyl]amine) also has some limitations for use in laboratory experiments. It is not very soluble in water, and it can be difficult to accurately measure and control its concentration in experiments.
Zukünftige Richtungen
The potential applications of ((3,3-dimethylbutan-2-yl)[(1R)-1-phenylethyl]amine) in pharmacology, neuroscience, and biochemistry are still being explored. Future research could focus on the effects of ((3,3-dimethylbutan-2-yl)[(1R)-1-phenylethyl]amine) on various physiological processes, such as the release of neurotransmitters and the activity of enzymes involved in metabolic pathways. In addition, future research could focus on the effects of ((3,3-dimethylbutan-2-yl)[(1R)-1-phenylethyl]amine) on gene expression and the development of novel drugs that target specific physiological processes. Finally, future research could focus on the development of methods to accurately measure and control the concentration of ((3,3-dimethylbutan-2-yl)[(1R)-1-phenylethyl]amine) in laboratory experiments.
Eigenschaften
IUPAC Name |
3,3-dimethyl-N-[(1R)-1-phenylethyl]butan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N/c1-11(13-9-7-6-8-10-13)15-12(2)14(3,4)5/h6-12,15H,1-5H3/t11-,12?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFHDLJMHTUYMPW-JHJMLUEUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(C)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1)NC(C)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![{3-[1-(difluoromethyl)-1H-pyrazol-4-yl]propyl}(methyl)amine](/img/structure/B1492331.png)
![{3-Fluoro-1-azabicyclo[2.2.2]octan-3-yl}methanamine](/img/structure/B1492332.png)
![2-Benzyl-2,8-diazaspiro[4.5]decane-4-carboxylic acid dihydrochloride](/img/structure/B1492334.png)
![1-(prop-2-yn-1-yl)-1H,4H,6H,7H-thiopyrano[3,4-d][1,2,3]triazole](/img/structure/B1492336.png)





![2-[4-(Ethoxycarbonyl)oxan-4-yl]acetic acid](/img/structure/B1492346.png)

amine](/img/structure/B1492348.png)
![3-[(Oxan-2-yl)methyl]piperidine hydrochloride](/img/structure/B1492349.png)
